ethyl [5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate

Lipophilicity Membrane Permeability Drug Design

Researchers requiring cell-permeable FAS inhibitors face false negatives from ionized analogs. This ethyl ester (CAS 1002033-66-0) remains neutral at pH 7.4 (LogP 2.34, zero H-bond donors), enabling passive diffusion vs. the free acid (LogD₇.₄ -1.63). - **Quantitative differentiation**: 0.57 LogP advantage over free acid; TPSA 44.1 Ų; MW 262.23 g/mol with 4 rotatable bonds - **Biological annotation**: FAS inhibition reported; therapeutic effects in PCOS & cardiovascular models - **Supply assurance**: Standard base hydrolysis yields free acid (CAS 957487-30-8) for direct comparison

Molecular Formula C11H13F3N2O2
Molecular Weight 262.23 g/mol
CAS No. 1002033-66-0
Cat. No. B3334737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl [5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate
CAS1002033-66-0
Molecular FormulaC11H13F3N2O2
Molecular Weight262.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C(=CC(=N1)C(F)(F)F)C2CC2
InChIInChI=1S/C11H13F3N2O2/c1-2-18-10(17)6-16-8(7-3-4-7)5-9(15-16)11(12,13)14/h5,7H,2-4,6H2,1H3
InChIKeyOTBNUUMXSXCSSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl [5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate: Physicochemical Profile and Comparator Landscape


Ethyl [5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate (CAS 1002033-66-0, molecular formula C₁₁H₁₃F₃N₂O₂, MW 262.23 g/mol) is a pyrazole-based heterocyclic building block bearing a cyclopropyl substituent at the 5-position, a trifluoromethyl (-CF₃) group at the 3-position, and an ethyl acetate moiety at N-1 . The compound has been reported to inhibit fatty acid synthase (FAS) activity in the cytoplasm, with proposed therapeutic relevance for conditions such as polycystic ovary syndrome and cardiovascular disease . Its closest structural analogs include the corresponding free carboxylic acid (CAS 957487-30-8), the methyl ester (CAS 2098132-81-9), and the unsubstituted pyrazole core (CAS 1027617-86-2). This guide establishes the quantifiable physicochemical differentiation of the ethyl ester relative to these comparators, providing procurement-relevant evidence for scientific selection.

FAS enzyme inhibition research with reported pathway annotation
Cell-based assays requiring neutral, membrane-permeable scaffold
Medicinal chemistry lead optimization using ester-bearing heterocyclic core

Why the Ethyl Ester Cannot Be Replaced by Free Acid or Methyl Ester Analogs


This compound belongs to a congeneric series in which the ester moiety at N-1 functions as a modifiable handle that governs lipophilicity, hydrogen-bonding capacity, and ionization state—three parameters that directly control membrane permeability, metabolic stability, and target engagement in cell-based and in vivo settings . The ethyl ester is neutral across the full physiological pH range, whereas the free acid (pKa 3.43, LogD₇.₄ = −1.63) is >97% ionized at pH 7.4, fundamentally altering its passive diffusion characteristics [1]. Substituting the ethyl ester with the methyl ester, the free acid, or the unsubstituted pyrazole core without experimental bridging data introduces uncontrolled variables in solubility, permeability, and enzyme inhibition potency. The quantitative evidence below demonstrates that these analogs are not functionally interchangeable for applications requiring neutral, membrane-permeable scaffolds with retained heterocyclic pharmacophore integrity.

Ethyl ester (target)
Free acid (CAS 957487-30-8)
Ionization state mismatch at physiological pH may shift permeability profile and assay consistency
Ethyl ester (target)
Methyl ester (CAS 2098132-81-9)
Lipophilicity difference may alter membrane partitioning; bridging data required
Ethyl ester (target)
Unsubstituted pyrazole core (CAS 1027617-86-2)
Lacks N-1 acetate pharmacophore; no FAS inhibition annotation reported

Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Advantage Over the Free Acid

The ethyl ester (target compound) exhibits a computed LogP of 2.34, compared to a LogP of 1.77 for the corresponding free carboxylic acid [1]. This ΔLogP of +0.57 represents a ~3.7-fold higher octanol-water partition coefficient, placing the ethyl ester in a lipophilicity range associated with improved passive membrane diffusion (optimal LogP 1–3 for oral/CNS drug space) while the free acid falls at the lower boundary [1]. The free acid additionally carries a LogD₇.₄ of −1.63, indicating >40-fold preferential aqueous partitioning at physiological pH, which severely limits passive cellular uptake [1].

Lipophilicity advantage
Cross-study comparable
LogP 2.34 (target) vs. 1.77 (free acid); ΔLogP +0.57, ~3.7-fold higher partitioning
Supports passive membrane diffusion fit; free acid LogD₇.₄ −1.63 indicates preferential aqueous partitioning
Computed values from vendor datasheets; experimental confirmation recommended
Lipophilicity Membrane Permeability Drug Design

Reduced Topological Polar Surface Area for Enhanced Membrane Diffusion

The target ethyl ester has a topological polar surface area (TPSA) of 44.1 Ų , compared to 55.12 Ų for the free acid analog [1]. This represents an 11.0 Ų reduction (20% lower TPSA). In established ADME models, TPSA values below 60 Ų correlate with favorable oral absorption, and values below 90 Ų are associated with adequate blood-brain barrier penetration . The ethyl ester falls well within the favorable range, while the free acid's higher TPSA—combined with its ionization at physiological pH—further compromises passive membrane flux.

Reduced TPSA
Cross-study comparable
TPSA 44.1 Ų (target) vs. 55.12 Ų (free acid); 20% reduction
Favorable predicted fraction absorbed for intracellular target engagement
Computed TPSA; below 60 Ų threshold associated with oral absorption potential
Polar Surface Area Membrane Diffusion ADME

Absence of Hydrogen-Bond Donors for pH-Independent Neutrality

The ethyl ester has zero hydrogen-bond donor (HBD) groups, compared to one HBD in the free acid (carboxylic acid –OH) [1]. The free acid's carboxylic group (pKa 3.43) is predominantly deprotonated at assay-relevant pH (≥5.5–7.4), yielding a charged carboxylate species with LogD₇.₄ = −1.63 [1]. This ionization: (a) reduces passive membrane permeability; (b) increases aqueous solubility in a pH-dependent manner, introducing variability in dose-response assays; and (c) may alter protein binding and off-target interactions relative to the neutral ethyl ester. The methyl ester comparator (CAS 2098132-81-9) likewise has zero HBDs, positioning the ethyl ester and methyl ester as a matched pair differentiated primarily by lipophilicity (ΔLogP ~0.5 estimated for the ethyl vs. methyl homolog).

H-donor absence
Class-level inference
HBD 0 (target) vs. HBD 1 (free acid); target neutral across pH 1–14, free acid >97% ionized at pH 7.4
pH-independent neutrality supports consistent assay behavior; ionized free acid may introduce variability
Computed pKa 3.43 for free acid; ester hydrolysis stability is class-level knowledge
Hydrogen Bonding Ionization State Physicochemical Stability

Fatty Acid Synthase Inhibition: Functional Annotation vs. Inactive Pyrazole Core

According to vendor technical documentation, the target compound inhibits fatty acid synthase (FAS) activity in the cytoplasm, with reported therapeutic effects in polycystic ovary syndrome models and cardiovascular disease parameters including blood pressure reduction and lipid lowering . These effects are attributed to modulation of insulin receptor and alkyl receptor activity . In contrast, the unsubstituted pyrazole core (5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole, CAS 1027617-86-2) lacks the N-1 acetate side chain and is primarily listed as a research intermediate with no FAS-related biological annotation in available datasheets . No direct, quantitative head-to-head IC₅₀ comparison for FAS inhibition between the ethyl ester and its free acid or methyl ester analogs was identified in the public domain as of this analysis.

FAS inhibition
Data to verify
FAS inhibition reported in vendor annotation; associated with PCOS and cardiovascular model-response contexts
Supports FAS pathway-response interpretation; no quantitative IC₅₀ publicly available
Independent potency verification required; unsubstituted core lacks this annotation
Fatty Acid Synthase Enzyme Inhibition Metabolic Disease

Compact Molecular Weight and Rotatable Bond Profile

The target ethyl ester (MW 262.23, 4 rotatable bonds) maintains a molecular weight and flexibility profile consistent with lead-like chemical space (MW ≤350, rotatable bonds ≤7) . By comparison, extended-chain analogs such as 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (CAS 956394-41-5) introduce an additional methylene unit in the linker, altering the spatial relationship between the pyrazole pharmacophore and the terminal carboxyl/ester group. No publicly available quantitative activity data exists to establish whether this linker elongation improves or diminishes target potency. The ethyl ester thus represents the shortest-chain ester in this congeneric series, offering the lowest MW and fewest rotatable bonds among the ester/acid analogs, which favors ligand efficiency metrics in fragment-based or lead-optimization programs .

Compact scaffold
Source review
MW 262.23 g/mol · 4 rotatable bonds
Shortest-chain ester congener; supports ligand-efficiency screening
Lead-like profile (MW ≤350, rotatable bonds ≤7); vendor catalog data
Molecular Complexity Ligand Efficiency Fragment-Based Design

Optimal Application Scenarios Based on Differentiation Evidence


Cell-Based FAS Inhibitor Screening Requiring Passive Membrane Permeability

The ethyl ester's LogP of 2.34 and TPSA of 44.1 Ų place it in the favorable range for passive membrane diffusion , while the free acid (LogD₇.₄ = −1.63, TPSA = 55.12 Ų) is predicted to be membrane-impermeable at physiological pH [1]. Researchers screening for FAS inhibition in intact cells should procure the ethyl ester rather than the free acid to minimize false negatives arising from permeability failure. Where the free acid is required (e.g., for in vitro enzyme assays at low pH or for solubility-driven formulations), it should be procured separately (CAS 957487-30-8) and not assumed to be a functional equivalent.

Medicinal Chemistry Lead Optimization as a Neutral Ester Prodrug Scaffold

The ethyl ester's zero H-bond donor count and neutral charge across all pH values make it an ideal starting scaffold for lead optimization programs where ester-to-acid bioconversion (prodrug strategy) is desired . The corresponding free acid (CAS 957487-30-8) can be generated from the ethyl ester by standard base hydrolysis for direct comparative in vitro profiling [1]. The methyl ester (CAS 2098132-81-9) may serve as an alternative with slightly lower lipophilicity, but the ethyl ester's 0.57 LogP unit advantage over the free acid provides a wider permeability window for cell-based SAR studies .

Fragment-Based and Ligand-Efficiency-Driven Library Design

With MW = 262.23 g/mol and only 4 rotatable bonds, the ethyl ester is the lightest and most conformationally constrained ester-bearing member of the 5-cyclopropyl-3-(trifluoromethyl)pyrazole series that retains the full pharmacophore . This compact profile supports its inclusion in fragment-progressable or lead-like screening collections where every heavy atom must contribute to binding affinity. Extended-chain analogs (propanoic acid derivatives) and bulkier amide conjugates may be considered for subsequent optimization rounds once target engagement is confirmed with the minimal ethyl ester scaffold.

Cardiometabolic Disease Models with Reported PCOS Relevance

Vendor annotations indicate that this compound has demonstrated therapeutic effects in polycystic ovary syndrome (PCOS) models and cardiovascular endpoints including blood pressure and lipid lowering, attributed to FAS inhibition and insulin receptor modulation . While peer-reviewed quantitative efficacy data are not publicly available, these functional annotations differentiate the ethyl ester from the unsubstituted pyrazole core (CAS 1027617-86-2), which carries no such biological annotation [1]. Researchers initiating PCOS or metabolic syndrome studies should source the ethyl ester as the biologically annotated starting point and independently validate FAS IC₅₀ and in vivo efficacy.

Application
Selection Property
Validation Focus
Cell-based FAS inhibitor screening
Membrane permeability profile
Intracellular exposure assessment
Medicinal chemistry lead optimization
Neutral ester prodrug scaffold
Ester-to-acid bioconversion profiling
Fragment-based library design
Compact lead-like scaffold
Ligand efficiency metrics
Cardiometabolic model-response studies
FAS pathway annotation context
PCOS and cardiometabolic endpoint review
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